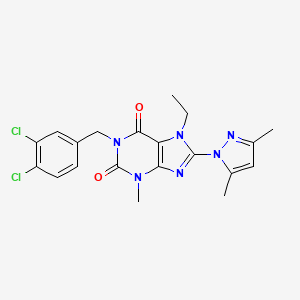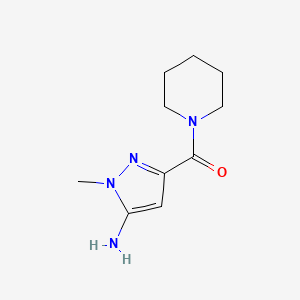![molecular formula C11H17N5O3 B2400358 [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 2109486-89-5](/img/structure/B2400358.png)
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: is a synthetic organic compound that features a cyclohexyl ring substituted with an acetylamino group and a tetrazolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the acetylamino group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the tetrazolyl group: This can be accomplished through cycloaddition reactions involving azides and nitriles under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the tetrazolyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the cyclohexyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases. Industry : It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazolyl group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and specificity. The cyclohexyl ring provides structural stability and influences the compound’s overall conformation and reactivity.
相似化合物的比较
[4-(amino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: Similar structure but with an amino group instead of an acetylamino group.
[4-(acetylamino)-1-(1H-1,2,4-triazol-1-yl)cyclohexyl]acetic acid: Similar structure but with a triazolyl group instead of a tetrazolyl group.
Uniqueness:
- The presence of both the acetylamino and tetrazolyl groups in [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid provides a unique combination of functional groups that can interact with a wide range of molecular targets. This makes the compound particularly versatile in various applications, from medicinal chemistry to materials science.
属性
IUPAC Name |
2-[4-acetamido-1-(tetrazol-1-yl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8(17)13-9-2-4-11(5-3-9,6-10(18)19)16-7-12-14-15-16/h7,9H,2-6H2,1H3,(H,13,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYUCFMYULEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)
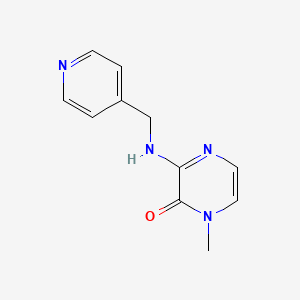
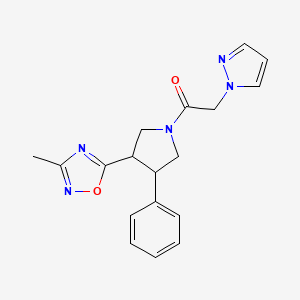
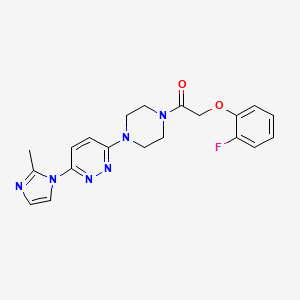
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2400284.png)
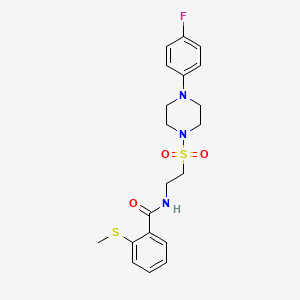
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
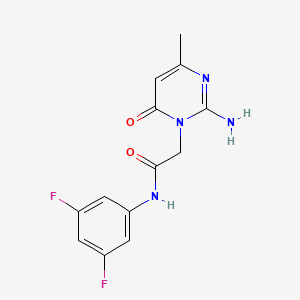
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
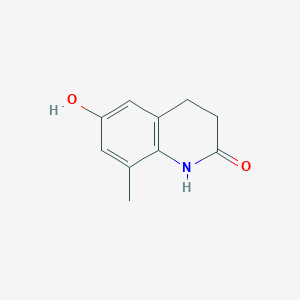
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)
